
hCA I-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCA I-IN-2: is a selective inhibitor of human carbonic anhydrase I. It also exhibits inhibitory activity against other isoforms such as human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII, but with significantly lower affinity . This compound is primarily used in research settings to study the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes, including pH regulation and ion transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hCA I-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of a benzimidazole or similar heterocyclic core.
Functionalization: Introduction of sulfonamide groups and other substituents to enhance selectivity and potency.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: hCA I-IN-2 primarily undergoes substitution reactions, particularly involving the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: hCA I-IN-2 is used as a tool compound to study the inhibition of carbonic anhydrase enzymes. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of carbonic anhydrase enzymes in various physiological processes, including pH regulation, ion transport, and fluid secretion .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity .
Mechanism of Action
hCA I-IN-2 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from converting carbon dioxide to bicarbonate and protons . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the specific isoform targeted .
Comparison with Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Dorzolamide: Used in the treatment of glaucoma by reducing intraocular pressure.
Uniqueness of hCA I-IN-2: this compound is unique in its high selectivity for human carbonic anhydrase I compared to other isoforms. This selectivity makes it a valuable tool for studying the specific role of human carbonic anhydrase I in various physiological and pathological processes .
Properties
Molecular Formula |
C26H20BrN5O3S |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+ |
InChI Key |
OZCMEGCKDHVCKV-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


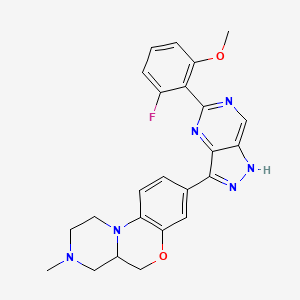

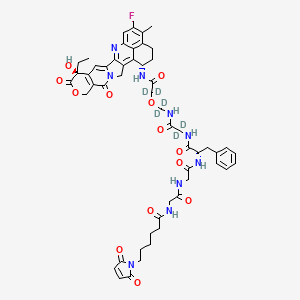
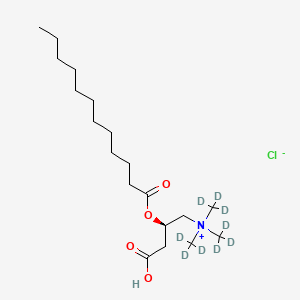
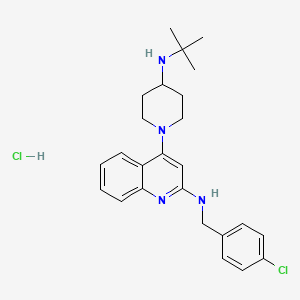
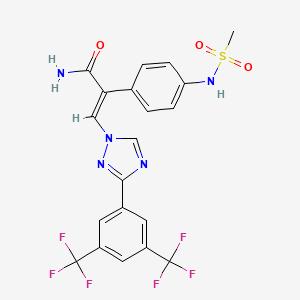
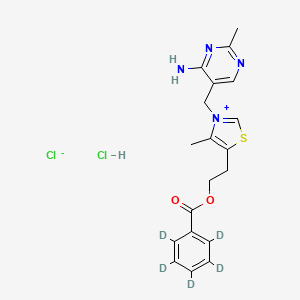
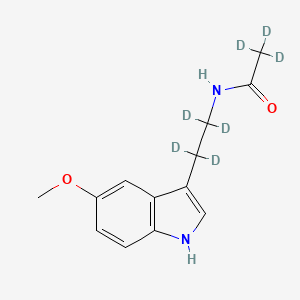
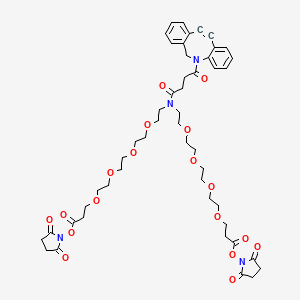
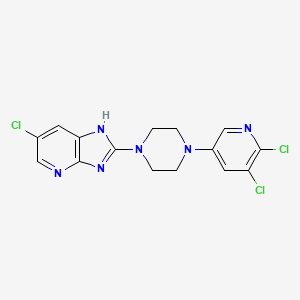
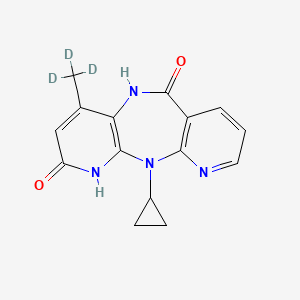
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
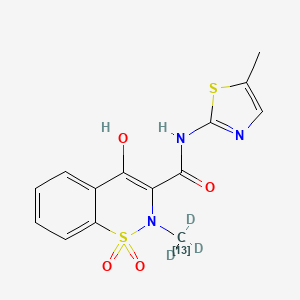
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
